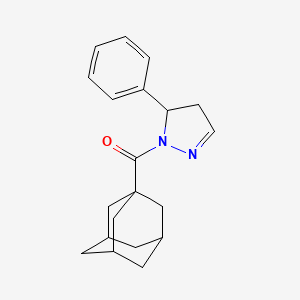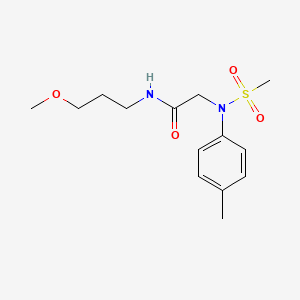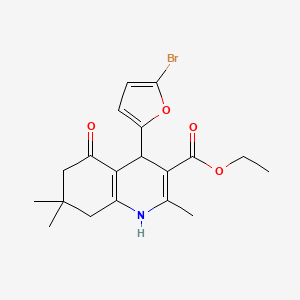![molecular formula C14H13NO2 B5215233 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione CAS No. 113417-34-8](/img/structure/B5215233.png)
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
説明
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione, also known as PNU-120596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials.
作用機序
The mechanism of action of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves the inhibition of several important cellular pathways involved in disease progression. This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are key signaling pathways involved in cancer cell proliferation and migration. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to disease progression. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
The advantages of using 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione in lab experiments include its potent inhibitory effects on multiple cellular pathways involved in disease progression, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to protect neurons from oxidative stress and inflammation. Additionally, this compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials. The limitations of using 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione. One potential direction is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance its efficacy in cancer treatment. Additionally, the development of more potent and selective inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways may lead to improved therapeutic outcomes. Another potential direction is the investigation of this compound in other disease models, such as cardiovascular disease or metabolic disorders, to explore its potential therapeutic applications in these areas. Overall, the study of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has the potential to lead to the development of new and effective therapies for a wide range of diseases.
合成法
The synthesis of 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves a multi-step process that begins with the reaction of 4,5,6,7-tetrahydro-1H-indole-2,3-dione with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to yield the intermediate compound, which is further reacted with 4,4-dimethyl-2-oxazoline to obtain 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione.
科学的研究の応用
5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies as a potent inhibitor of several important cellular pathways involved in disease progression. In cancer, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to inhibit the proliferation and migration of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key contributors to disease progression. Additionally, 5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has been shown to have anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
5,5-dimethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-9-5-3-4-6-10(9)11-7-12(16)13(17)15(11)14/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYPWURGPMTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=CC(=O)C(=O)N31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386136 | |
| Record name | Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
CAS RN |
113417-34-8 | |
| Record name | Pyrrolo[2,1-a]isoquinoline-2,3-dione, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)


![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5215201.png)
![N-[2-(1H-indol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B5215208.png)

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)